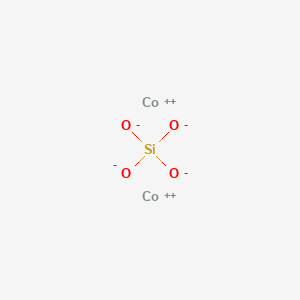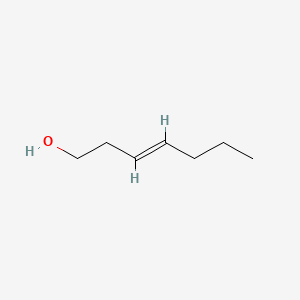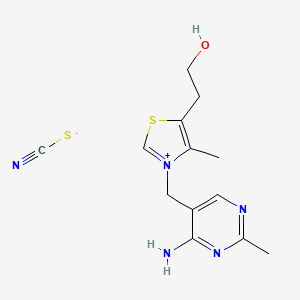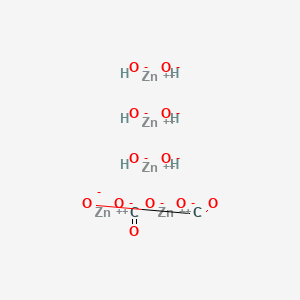
Fmoc-D-天冬氨酸(OtBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Asp(OtBu)-OH: , also known as N-α-Fmoc-D-aspartic acid α-tert-butyl ester, is a derivative of aspartic acid. It is widely used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. This compound serves as a protecting group for the amino acid aspartic acid, ensuring that the reactive sites of the molecule are shielded during the synthesis process .
科学研究应用
Chemistry: Fmoc-D-Asp(OtBu)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids to form the desired peptide chain .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of proteins. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-D-Asp(OtBu)-OH is used in the production of peptide-based drugs and diagnostic agents. It is also utilized in the synthesis of custom peptides for research and development purposes .
作用机制
Target of Action
Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins. Therefore, the primary targets of Fmoc-D-Asp(OtBu)-OH are likely to be proteins or enzymes that interact with aspartic acid during protein synthesis.
Mode of Action
Fmoc-D-Asp(OtBu)-OH is used in solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in organic synthesis. It serves to protect the amine functionality during peptide synthesis. The OtBu group (tert-butyl) is used to protect the carboxylic acid functionality of aspartic acid . The Fmoc group can be removed under mildly basic conditions, and the OtBu group can be removed under acidic conditions, allowing for the selective formation of peptide bonds.
Result of Action
The result of the action of Fmoc-D-Asp(OtBu)-OH is the successful incorporation of aspartic acid into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides and proteins for use in various research and therapeutic applications.
Action Environment
The action of Fmoc-D-Asp(OtBu)-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactive species can influence the efficiency of peptide synthesis. The compound should be stored below +30°C .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the carboxyl group using the tert-butyl (OtBu) ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods: In industrial settings, the production of Fmoc-D-Asp(OtBu)-OH is carried out on a larger scale using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient synthesis of large quantities of the compound. The use of automated systems also minimizes the risk of contamination and ensures the reproducibility of the synthesis process .
化学反应分析
Types of Reactions: Fmoc-D-Asp(OtBu)-OH undergoes various chemical reactions, including deprotection, coupling, and cleavage reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include the deprotected aspartic acid derivative and the desired peptide sequences when used in peptide synthesis .
相似化合物的比较
Fmoc-L-Asp(OtBu)-OH: This compound is the L-isomer of Fmoc-D-Asp(OtBu)-OH and is used in similar applications in peptide synthesis.
Fmoc-D-Glu(OtBu)-OH: This compound is a derivative of glutamic acid and is used as a protecting group in peptide synthesis.
Fmoc-D-Ala-OH: This compound is a derivative of alanine and is used in the synthesis of peptides and proteins.
Uniqueness: Fmoc-D-Asp(OtBu)-OH is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and OtBu protecting groups. This combination allows for the selective protection and deprotection of the amino and carboxyl groups, making it a valuable tool in peptide synthesis .
属性
CAS 编号 |
12883-39-3 |
|---|---|
分子式 |
C23H25NO6 |
分子量 |
411.4477 |
产品来源 |
United States |
Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?
A1: Fmoc-D-Asp(OtBu)-OH serves as a protected form of D-aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the reported solid-phase synthesis, Fmoc-D-Asp(OtBu)-OH is coupled to the growing peptide chain attached to a solid support. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








